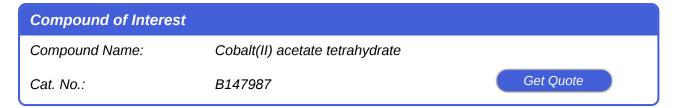


In-Depth Technical Guide to the Crystal Structure of Cobalt(II) Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **cobalt(II) acetate tetrahydrate**, Co(CH₃COO)₂·4H₂O, a compound of interest in catalysis and materials science. This document outlines the key crystallographic data, experimental protocols for its structural determination, and a detailed examination of its molecular geometry.

Crystal Structure and Unit Cell Parameters

Cobalt(II) acetate tetrahydrate crystallizes in the monoclinic system with the space group P21/c.[1][2] This structure has been determined and refined through single-crystal X-ray diffraction, as well as laboratory and synchrotron powder diffraction methods.[2] The crystal structure consists of discrete, centrosymmetric trans-[Co(CH3COO)2(H2O)4] complexes.[2] In this arrangement, the central cobalt atom is octahedrally coordinated by two acetate ligands and four water molecules.[1][3][4] These individual complexes are interconnected by an extensive three-dimensional network of hydrogen bonds.[1][2]

The unit cell parameters from two key studies are summarized in the table below, showcasing the refinement in precision over time.



Unit Cell Parameter	van Niekerk & Schoening (1953)[1]	Kaduk & Partenheimer (1997)[2]
a	4.77 Å	4.80688(3) Å
b	11.85 Å	11.92012(7) Å
С	8.42 Å	8.45992(5) Å
β	94° 30'	94.3416(4)°
Z	2	2
Temperature	Not specified	27 °C

Molecular Geometry and Bonding

The coordination geometry around the cobalt(II) ion is a distorted octahedron. The four water molecules occupy the equatorial positions, while the two acetate ligands are in a trans configuration at the axial positions.[2][3] Each cobalt complex is involved in 14 hydrogen bonds, with 12 being intermolecular and 2 intramolecular.[2]

Below are representative bond lengths and angles for the coordination sphere of the cobalt ion, which are critical for understanding the compound's chemical behavior and potential interactions in drug development contexts.

Bond	Length (Å)
Co - O(acetate)	~2.10
Co - O(water 1)	~2.08
Co - O(water 2)	~2.12
C - O	~1.25
C = O	~1.28
C - C	~1.51



Angle	Degree (°)
O(acetate) - Co - O(water 1)	~90.5
O(acetate) - Co - O(water 2)	~89.5
O(water 1) - Co - O(water 2)	~90.2
O(acetate) - Co - O(acetate)	180
O - C - O	~122
O - C - C	~118

Experimental Protocols

The determination of the crystal structure of **cobalt(II)** acetate tetrahydrate involves a series of well-defined experimental procedures. The following is a detailed methodology based on single-crystal X-ray diffraction techniques.

Crystal Growth

Single crystals of **cobalt(II) acetate tetrahydrate** can be grown by the slow evaporation of a saturated aqueous solution of the compound. The synthesis of the initial compound is typically achieved by the reaction of cobalt(II) oxide or hydroxide with acetic acid.[3]

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo K α or Cu K α). The crystal is cooled to a specific temperature (e.g., 100 K or room temperature) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

Data Processing and Structure Solution

The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The resulting data are then corrected for various factors, including Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².



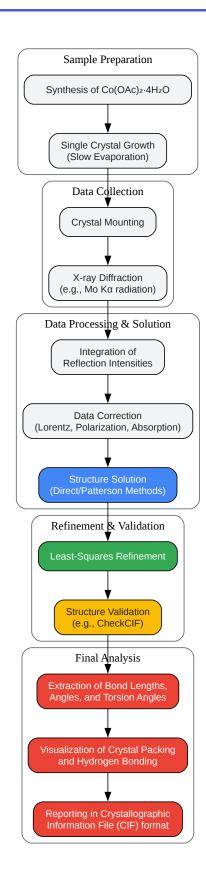
Structural Refinement

The refinement process involves minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the crystal structure.





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Crystal Structure Determination Workflow



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